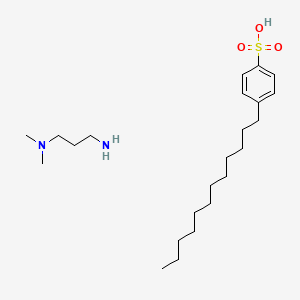
N',N'-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid is a compound that combines the properties of an amine and a sulfonic acid The amine component, N’,N’-dimethylpropane-1,3-diamine, is known for its use in various chemical reactions and industrial applications The sulfonic acid component, 4-dodecylbenzenesulfonic acid, is a surfactant commonly used in detergents and cleaning agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with formaldehyde and formic acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions and purification processes .
4-dodecylbenzenesulfonic acid is synthesized by sulfonating dodecylbenzene with sulfur trioxide or oleum. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonic acid .
Industrial Production Methods
In industrial settings, the production of N’,N’-dimethylpropane-1,3-diamine involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
The industrial production of 4-dodecylbenzenesulfonic acid involves the use of large-scale sulfonation reactors, where dodecylbenzene is continuously fed into the reactor along with sulfur trioxide or oleum. The reaction is carefully monitored to ensure the desired product is obtained with high purity .
化学反応の分析
Types of Reactions
N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
4-dodecylbenzenesulfonic acid undergoes reactions typical of sulfonic acids, including:
Neutralization: Reacts with bases to form sulfonate salts.
Esterification: Reacts with alcohols to form sulfonate esters.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines and sulfonate esters.
科学的研究の応用
N’,N’-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets through its amine and sulfonic acid groups. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, while the sulfonic acid group can participate in acid-base reactions and form stable complexes with metal ions.
類似化合物との比較
Similar Compounds
- N,N-dimethylethylenediamine
- N,N-dimethyl-1,6-hexanediamine
- N,N-dimethyl-1,3-propanediamine
- 4-dodecylbenzenesulfonic acid
Uniqueness
The presence of both hydrophilic and hydrophobic groups in the molecule enhances its surfactant properties, making it suitable for various industrial and research applications .
特性
CAS番号 |
55470-69-4 |
|---|---|
分子式 |
C23H44N2O3S |
分子量 |
428.7 g/mol |
IUPAC名 |
N',N'-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C5H14N2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-7(2)5-3-4-6/h13-16H,2-12H2,1H3,(H,19,20,21);3-6H2,1-2H3 |
InChIキー |
RUIQTRQTSAJLNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CN(C)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


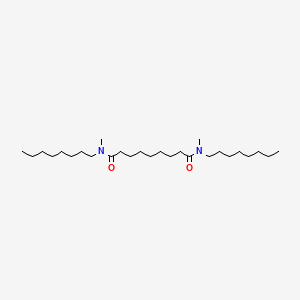
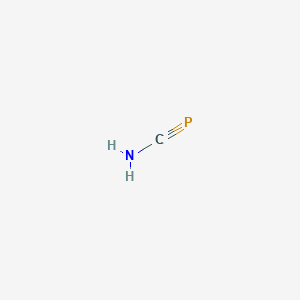
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
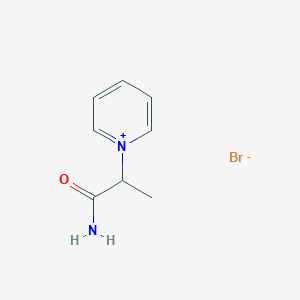
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
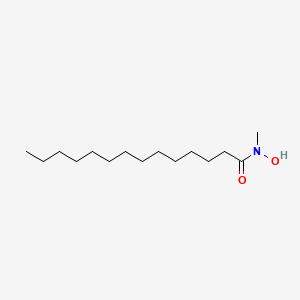

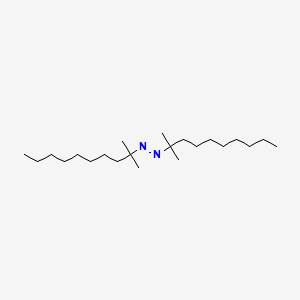
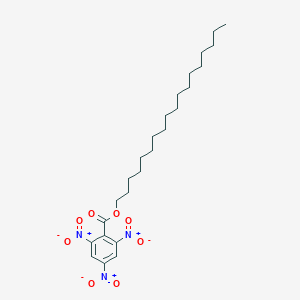
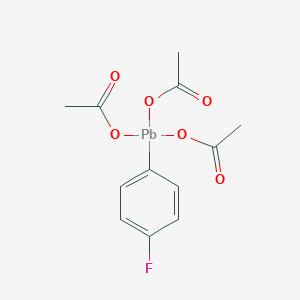
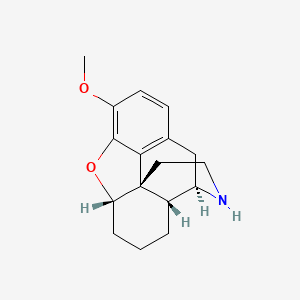

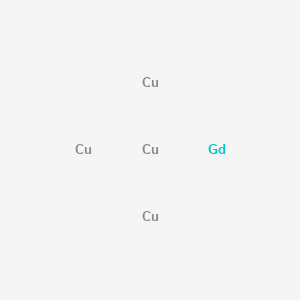
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
